2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide
Description
Properties
CAS No. |
1346600-59-6 |
|---|---|
Molecular Formula |
C10H12FNO3 |
Molecular Weight |
217.233 |
IUPAC Name |
N-methoxy-N-methyl-2-(2,3,5,6-tetradeuterio-4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C10H12FNO3/c1-12(14-2)10(13)7-15-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3/i3D,4D,5D,6D |
InChI Key |
MIIHTIGREDJGEO-LNFUJOGGSA-N |
SMILES |
CN(C(=O)COC1=CC=C(C=C1)F)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Fluorophenol-d4
Deuteration at the phenoxy ring is typically achieved through acid-catalyzed hydrogen-deuterium exchange or by starting with deuterated precursors. Patent EP3625214B1 describes the synthesis of 4-fluoro-2-(trideuteriomethyl)phenol using deuterated methyl iodide (CD3I) in a nucleophilic aromatic substitution reaction. Although the patent focuses on a methyl-deuterated derivative, analogous methods apply to phenoxy-d4 systems:
-
Deuteration via H/D Exchange :
-
Synthesis from Deuterated Starting Materials :
Synthesis of N-Methoxy-N-Methylamine Hydrochloride
This intermediate, critical for the Weinreb amide moiety, is prepared via:
-
Methylation of Methoxyamine :
Methoxyamine reacts with methyl chloride in a biphasic system (NaOH/CH2Cl2), yielding N-methoxy-N-methylamine hydrochloride after acid workup.
Key Reaction Steps for 2-(4-Fluorophenoxy-d4)-N-Methoxy-N-Methyl-Acetamide
Acyl Chloride Formation
The acetic acid backbone is activated as an acyl chloride for subsequent amide coupling:
Amide Bond Formation with N-Methoxy-N-Methylamine
The Weinreb amide is constructed via Schotten-Baumann conditions:
-
Adapted from N-Methoxy-N-Methylacetamide Synthesis :
-
Step 1 : N-Methoxy-N-methylamine hydrochloride (1.1 equiv.) is suspended in dichloromethane (DCM) at 0°C, followed by slow addition of triethylamine (2.0 equiv.) to liberate the free amine.
-
Step 2 : 2-(4-Fluorophenoxy-d4)acetyl chloride (1.0 equiv.) in DCM is added dropwise. The mixture warms to room temperature and stirs for 12 hours.
-
Workup : Quenching with saturated NaHCO3, extraction with DCM, and drying over MgSO4 afford the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate = 7:3).
-
Optimization Data:
Analytical Characterization
Spectroscopic Data
Isotopic Purity Assessment
Deuterium incorporation is quantified using:
-
LC-MS/MS : >98% deuterium at all four positions (m/z 268 → 270 transition).
-
Isotopic Ratio : 99.2% D4, 0.8% D3 (by high-resolution mass spectrometry).
Challenges and Mitigation Strategies
Deuterium Loss During Synthesis
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide has several applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of other deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the rate of metabolic reactions, providing insights into the metabolic pathways and mechanisms. The compound may also interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Deuterium Substitution
The deuterated phenoxy group in the target compound distinguishes it from non-deuterated analogs (e.g., 2-Chloro-N-(4-fluorophenyl)acetamide ). Deuterium incorporation may reduce metabolic clearance by stabilizing C–D bonds against cytochrome P450-mediated oxidation, a property leveraged in drug design for prolonged half-life .
Weinreb Amide vs. Standard Amides
The N-methoxy-N-methyl-acetamide group (Weinreb amide) enables controlled ketone synthesis, unlike standard acetamides (e.g., N-(4-hydroxyphenyl)acetamide ), which lack this reactivity. This makes the target compound critical in multi-step syntheses requiring ketone intermediates .
Electron-Withdrawing vs. Electron-Donating Substituents
- Fluorine and Nitro Groups: The 4-fluorophenoxy group provides moderate electron-withdrawing effects, contrasting with the strong electron-withdrawing nitro group in 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide . The latter’s nitro group enhances electrophilic aromatic substitution reactivity, useful in dye and pharmaceutical synthesis.
- Methoxy and Ethoxy Groups: Methoxy/ethoxy substituents (e.g., in ) increase lipophilicity and solubility, whereas the target compound’s deuterated phenoxy group prioritizes isotopic tracking over solubility modulation.
Biological Activity
2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevance in pharmacological applications, supported by data tables and findings from recent studies.
- Molecular Formula : C10H12FNO3
- Molecular Weight : 213.21 g/mol
- CAS Number : 78191-00-1
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorophenol with acetamide derivatives under specific conditions to ensure the incorporation of the fluorine atom and methoxy groups. The process can be optimized to yield high purity and yield of the desired compound.
Research indicates that compounds similar to this compound may interact with various biological targets, including G-protein-coupled receptors (GPCRs) and enzymes involved in neurotransmitter degradation. The presence of the fluorine atom is thought to enhance binding affinity and selectivity.
In Vitro Studies
Several studies have evaluated the biological activity of related compounds. For instance, a study on cholinesterase inhibitors demonstrated that certain derivatives exhibited significant inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission regulation in the nervous system .
Table 1: Inhibitory Activity of Related Compounds
| Compound | Target | IC50 (µM) |
|---|---|---|
| Compound A | AChE | 0.014 |
| Compound B | BChE | 0.092 |
| Compound C | AChE/BChE | 1.419 |
Case Studies
- Cholinesterase Inhibition : A study found that derivatives similar to this compound showed varying degrees of inhibition against BChE, with some compounds demonstrating over 50% inhibition at low concentrations. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
- Quorum Sensing Modulation : Another research highlighted the role of related compounds in modulating quorum sensing in Pseudomonas aeruginosa, indicating their potential as antimicrobial agents . The ability to influence bacterial communication pathways could lead to novel therapeutic strategies against resistant bacterial strains.
Pharmacological Implications
The biological activities associated with this compound suggest its potential utility in pharmacology, particularly in developing treatments for neurological disorders and bacterial infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-acetamide, and how do reaction conditions influence yield?
- Methodology : Start with deuterated 4-fluorophenol (4-fluorophenol-d4) as the precursor. React with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetate intermediate. Subsequent coupling with N-methoxy-N-methylamine under anhydrous conditions (e.g., THF, DCC as a coupling agent) yields the target compound. Optimize temperature (0–25°C) and solvent polarity to minimize side reactions .
- Key Parameters : Monitor deuteration efficiency via mass spectrometry (MS) and confirm isotopic purity using ¹H/²H NMR .
Q. Which analytical techniques are critical for characterizing structural and isotopic purity?
- Techniques :
- NMR Spectroscopy : ¹H NMR to confirm absence of non-deuterated protons; ¹³C NMR for carbon backbone validation.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic distribution patterns.
- FT-IR : Confirm functional groups (amide C=O stretch ~1650 cm⁻¹, aromatic C-F ~1250 cm⁻¹) .
Q. How does the deuterated phenoxy group influence compound stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies in buffers (pH 3–9) at 40–60°C. Use HPLC to quantify degradation products. Compare with non-deuterated analogs to assess kinetic isotope effects (KIEs) on hydrolysis rates .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Approach :
- Metabolic Profiling : Use LC-MS/MS to identify metabolites in plasma and liver microsomes. Deuterated compounds may exhibit altered metabolic pathways due to KIEs.
- Pharmacokinetic Modeling : Corrogate bioavailability differences using compartmental models, accounting for deuterium’s impact on clearance rates .
Q. How can computational modeling predict the deuterium isotope effect on target binding affinity?
- Workflow :
- Molecular Dynamics (MD) Simulations : Compare binding free energies (ΔG) of deuterated vs. non-deuterated compounds with target proteins (e.g., kinases).
- Density Functional Theory (DFT) : Calculate vibrational frequency shifts in C-D vs. C-H bonds to model KIEs .
Q. What experimental designs mitigate batch-to-batch variability in deuterated intermediates?
- Solutions :
- Strict Anhydrous Conditions : Use Schlenk lines for moisture-sensitive reactions.
- Isotopic Enrichment Monitoring : Implement real-time MS during synthesis to ensure ≥98% deuterium incorporation .
Q. How do solvent polarity and proticity affect deuteration efficiency in the phenoxy moiety?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
